Pyridine-d5 N-oxide is the fully deuterated stable isotope-labeled analog of Pyridine N-oxide. It functions primarily as a high-fidelity internal standard for quantitative mass spectrometry and as a labeled reactant or precursor in synthetic chemistry. Its key procurement value lies in its isotopic purity and structural identity to the unlabeled compound, which enables precise analytical measurements and unambiguous mechanistic studies that are not possible with non-deuterated alternatives.
For the primary applications of Pyridine-d5 N-oxide, substitution with a non-isotopically labeled analog is analytically invalid. In quantitative mass spectrometry, an ideal internal standard must be chemically identical to the analyte but mass-shifted; therefore, unlabeled Pyridine N-oxide cannot be used to quantify itself. While a user could synthesize this compound from its precursor, Pyridine-d5, this introduces significant process variability, purification challenges, and potential for isotopic dilution, compromising the analytical integrity required for reproducible results. Procuring high-purity Pyridine-d5 N-oxide directly mitigates these risks, ensuring reliability for both analytical standard preparation and as a starting material for multi-step deuterated syntheses.
As a stable isotope-labeled internal standard, Pyridine-d5 N-oxide is essential for accurate quantification of its unlabeled counterpart in complex matrices. Its five deuterium atoms provide a +5 Da mass difference, creating a distinct, non-interfering signal in the mass spectrometer. This allows it to co-elute with the target analyte while being separately detected, correcting for variations in sample preparation, injection volume, and ionization efficiency—a requirement for robust analytical methods.
| Evidence Dimension | Molecular Weight (for MS Detection) |
| Target Compound Data | 100.13 g/mol |
| Comparator Or Baseline | Pyridine N-oxide (unlabeled): 95.10 g/mol |
| Quantified Difference | +5.03 Da mass shift |
| Conditions | Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS) analysis. |
This mass separation is the fundamental requirement that allows the compound to serve as a reliable internal standard for precise and accurate quantification of Pyridine N-oxide.
In a study of C-H activation by actinide complexes, the reaction of (C5Me5)2Th(CH3)2 with Pyridine-d5 N-oxide yielded CH3D as the sole methane isotopomer. The absence of CH4 formation definitively proved the reaction proceeds via direct cyclometalation of a C-D bond on the pyridine ring. This demonstrates the compound's critical role in providing clear, quantitative evidence to distinguish between competing reaction pathways.
| Evidence Dimension | Methane Isotopomer Formation Ratio |
| Target Compound Data | 100% CH3D |
| Comparator Or Baseline | Unlabeled Pyridine N-oxide (produces CH4); Alternative reaction mechanism (would also produce CH4 from the labeled starting material). |
| Quantified Difference | Exclusive formation of the deuterium-transferred product (CH3D) versus the proton-transferred product (CH4). |
| Conditions | Reaction with (C5Me5)2Th(CH3)2 in a sealed NMR tube. |
For researchers in synthetic chemistry, this compound is essential for validating reaction mechanisms, which is critical for process optimization, catalyst design, and intellectual property development.
Palladium-catalyzed direct arylation is a key method for synthesizing 2-arylpyridines. Using Pyridine-d5 N-oxide as the starting material in this reaction provides a direct and efficient route to 2-arylpyridine-d4 isotopologues. This one-step conversion is more efficient and provides a cleaner product profile than a multi-step route that would require N-oxidation of a deuterated pyridine precursor, a process which can be difficult to drive to completion and require extensive purification.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct C-H arylation to yield labeled 2-arylpyridine-d4. |
| Comparator Or Baseline | Pyridine-d5 requires an additional N-oxidation step before arylation, increasing process time and potential for yield loss. |
| Quantified Difference | Eliminates one full synthetic step (N-oxidation) and subsequent purification. |
| Conditions | Palladium-catalyzed direct arylation reaction conditions. |
This compound offers a more streamlined and reliable manufacturing path for producing labeled 2-arylpyridine scaffolds, which are valuable as metabolic tracers or analytical standards in pharmaceutical and agrochemical R&D.
Ideal for use as an internal standard in LC-MS or GC-MS methods to quantify Pyridine N-oxide, a metabolite of drugs like pinacidil, or related pyridine-based contaminants in biological fluids (plasma, urine) and environmental samples (water, soil).
Essential for kinetic isotope effect (KIE) studies and reaction pathway elucidation in organometallic chemistry, particularly for reactions involving C-H activation, direct arylation, or other transformations at the pyridine ring.
Serves as a key, high-purity building block for the multi-step synthesis of deuterated active pharmaceutical ingredients (APIs) or their metabolites containing a pyridine ring, intended for use in pharmacokinetic (ADME) studies.
Irritant